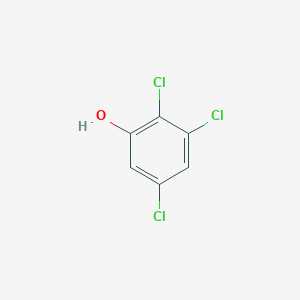

2,3,5-Trichlorophenol

説明

Historical Context of Chlorophenol Research and Industrial Relevance

The history of chlorophenols is deeply intertwined with the industrial advancements of the 20th century. nih.gov Their synthesis and application grew in response to the demands of various industries, leading to extensive research into their properties and derivatives.

Early Research on Chlorophenol Synthesis and Derivatives

The synthesis of chlorophenols is primarily achieved through the electrophilic halogenation of phenol (B47542) with chlorine. wikipedia.org Early research focused on controlling the degree and position of chlorination to produce specific isomers with desired properties. mdpi.com The development of various chlorophenol derivatives has been an active area of research, with studies exploring the creation of novel compounds for specific applications. acs.orgnih.gov For instance, research has been conducted on the synthesis of trialkyl phosphonium (B103445) derivatives of vinyl-substituted p-chlorophenol. acs.orgnih.gov Another area of investigation has been the thermal rearrangement of 4-chlorocyclobutenones to synthesize p-chlorophenols and their naphthol analogues. acs.org

The table below outlines some of the key research areas in the synthesis of chlorophenol derivatives.

| Research Area | Description |

| para-Selective Chlorination | Development of catalytic processes to achieve high regioselectivity in the chlorination of phenols, favoring the para-isomer. mdpi.com |

| Synthesis from Phosphine (B1218219) Oxides | A method for preparing quaternary phosphonium salts from phosphine oxides has been utilized to synthesize trialkyl phosphonium derivatives of vinyl-substituted p-chlorophenol. acs.orgnih.gov |

| Thermal Rearrangement | Investigation into the synthesis of p-chlorophenols and -naphthols through the thermal rearrangement of 4-chlorocyclobutenones. acs.org |

Industrial and Agricultural Applications of Chlorophenols

The toxicity of chlorophenols to a wide array of organisms has been the primary driver of their commercial use. inchem.org They have been extensively used as biocides, including as fungicides, herbicides, and insecticides. nih.govdcceew.gov.au

While specific research on 2,3,5-trichlorophenol as a primary active ingredient in commercially available pesticides is not extensively documented in the provided search results, the broader class of trichlorophenols has been utilized for these purposes. For example, 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397) have been used as fungicides and bactericides. nih.goviarc.fr The fungicidal properties of chlorophenols made them valuable in wood preservation and as anti-mildew treatments for various materials. dcceew.gov.aunacchemical.com

Chlorophenols, including trichlorophenols, have been crucial as intermediates in the synthesis of other chemical products. nih.govcdc.gov For instance, 2,4,5-trichlorophenol was a key precursor in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the antiseptic hexachlorophene. tpsgc-pwgsc.gc.cawikipedia.org Similarly, 2,4-dichlorophenol (B122985) is used to manufacture the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). dcceew.gov.au The role of this compound as a specific intermediate is less detailed in the available literature, but the general use of trichlorophenols in chemical synthesis is well-established. nih.govcdc.gov

The following table summarizes the primary industrial and agricultural applications of chlorophenols.

| Application | Description |

| Pesticides | Used to control insects and other pests. dcceew.gov.au |

| Herbicides | Employed to control unwanted plant growth. nih.gov |

| Fungicides | Used to prevent the growth of fungi, particularly in wood preservation. dcceew.gov.aunacchemical.com |

| Biocides | General term for substances that can kill living organisms, a key property of chlorophenols. dcceew.gov.au |

| Chemical Intermediates | Used in the synthesis of other chemicals, such as herbicides and pharmaceuticals. nih.govcdc.gov |

Environmental and Health Significance of Chlorophenols as Pollutants

The widespread use of chlorophenols has led to their ubiquitous presence in the environment, raising concerns about their impact on ecosystems and human health. nih.govnih.gov

Research on the Widespread Occurrence of Chlorophenols in Environmental Compartments

Chlorophenols have been detected in various environmental matrices, including water, soil, and air. cdc.govunl.pt Their release into the environment can occur from industrial waste, the use of pesticides, and the degradation of more complex chlorinated compounds. nih.gov Research has shown that chlorophenols can be transported through the air as particles or vapor, and in surface or groundwater. dcceew.gov.au They are frequently found in water, especially near hazardous waste sites. dcceew.gov.au The persistence of some chlorophenols in the environment is a significant concern, as they can remain in soil and water for extended periods. taylorandfrancis.com

The table below details the occurrence of chlorophenols in different environmental compartments.

| Environmental Compartment | Occurrence and Fate |

| Water | Chlorophenols are frequently detected in surface water, groundwater, and drinking water. dcceew.gov.auiarc.frunl.pt Their removal from water can occur through bacterial breakdown, photodegradation, evaporation, and attachment to particles. dcceew.gov.au |

| Soil and Sediment | Chlorophenols can adsorb to soil and sediment particles. cdc.gov Their transport and degradation in soil are influenced by factors such as soil type, moisture content, and microbial activity. unl.pt |

| Air | Lower chlorinated phenols are more volatile and can enter the atmosphere. cdc.gov They can be removed from the air by sunlight and rain. cdc.gov |

| Biota | Chlorophenols can accumulate in aquatic organisms, such as fish and shellfish. dcceew.gov.au |

Academic Interest in the Environmental Fate and Toxicological Profiles of Chlorophenols

Chlorophenols, a class of compounds to which this compound belongs, have garnered significant academic interest due to their widespread presence as environmental pollutants and their inherent toxicity. researchgate.netresearchgate.net These compounds are used in the synthesis of various industrial products like pesticides, dyes, and drugs. researchgate.netsigmaaldrich.com Consequently, they are often found in industrial waste. researchgate.net The persistence of chlorinated phenols in the environment, coupled with their potential for bioaccumulation and toxicity to living organisms, drives research into their environmental fate and toxicological effects. researchgate.netoregonstate.edu

The toxicological profiles of chlorophenols are a major focus of academic inquiry. The toxicity tends to be higher for compounds with more chlorine atoms and is also influenced by the position of the chlorine on the aromatic ring. researchgate.net Research indicates that some trichlorophenols are considered potential human carcinogens. nih.gov Specifically for this compound, it is classified as a possible carcinogen. rivm.nl The substance is recognized as toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. ilo.org

Detailed toxicological studies provide data on the effects of these compounds on various organisms. For this compound, aquatic toxicity data has been compiled for both freshwater and marine ecosystems, detailing acute and chronic toxicity levels for different taxonomic groups.

The following table presents selected data on the toxicity of this compound to various freshwater organisms. rivm.nl The L(E)C50 (Lethal or Effect Concentration for 50% of the population) indicates acute toxicity, while the NOEC (No Observed Effect Concentration) or EC10 (Effect Concentration for 10% of the population) indicates chronic toxicity.

Source: RIVM Report 601714005. rivm.nl

For the marine environment, acute toxicity data is available for bacteria, as shown in the table below. rivm.nl

Source: RIVM Report 601714005. rivm.nl The value represents the geometric mean of 1.11 and 0.67 mg/L for the parameter of bioluminescence in Vibrio fischeri.

This academic focus highlights the importance of understanding the complete lifecycle and potential impacts of this compound and related compounds to assess their environmental risk accurately.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGQHTJIFOQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026208 | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

933-78-8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7DUC2C8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 to 138 °F (NTP, 1992), 62 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Dynamics and Transformation of 2,3,5 Trichlorophenol

Environmental Occurrence and Distribution Research

Detection and Quantification of 2,3,5-Trichlorophenol in Aquatic Environments

The detection of this compound and other chlorophenols in aquatic environments is a significant area of environmental monitoring. Various analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are employed for their determination in aqueous samples. sigmaaldrich.comscientificlabs.ie For instance, an enzyme-linked immunosorbent assay (ELISA) has been evaluated for the determination of 2,4,5-Trichlorophenol (B144370) in water, demonstrating detection limits as low as 0.07 µg L-1. acs.org While specific data for this compound was not detailed in the provided search results, the methodologies are generally applicable to the broader class of trichlorophenols. The National Institute for Public Health and the Environment (RIVM) in the Netherlands has worked on deriving environmental risk limits for trichlorophenols in surface waters, indicating the regulatory concern for these compounds. rivm.nl

Analytical Studies of this compound in Landfill Leachates and Environmental Samples

Landfill leachates are a recognized source of chlorophenol contamination in the environment. sigmaaldrich.comcdc.gov Analytical reference standards for this compound are used for its determination in landfill leachates and other environmental samples through various chromatographic techniques. sigmaaldrich.comscientificlabs.ie Studies on landfill leachates have shown the presence of various chlorophenol derivatives. For example, research on leachate from a landfill in Istanbul revealed the presence of several dichlorophenol and trichlorophenol isomers in the acidogenic phase leachate. nih.gov While this compound was not specifically listed among the detected compounds in that particular study, the presence of other trichlorophenols like 2,3,4-trichlorophenol (B99974) suggests that landfills are a potential source of these contaminants. nih.gov The concentration and types of organic pollutants in leachates can vary significantly based on factors like waste composition and landfill age. nih.gov

Research on Formation Pathways of this compound as an Environmental Metabolite

This compound can be formed in the environment through the degradation of more complex chlorinated compounds.

Pentachlorophenol (B1679276) (PCP), a widely used wood preservative, can degrade into various trichlorophenol isomers. oregonstate.edu While the primary degradation products of PCP under anaerobic conditions are often other isomers, the potential for 2,3,5-TCP formation exists. oregonstate.edu Similarly, phenoxy herbicides are another precursor source. For example, 2,4,5-Trichlorophenol is a known metabolite of the herbicide 2,4,5-T. nih.gov The microbial degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) can lead to the formation of various chlorophenols as intermediate metabolites. unl.pt

Atmospheric and Soil Transport Dynamics of Chlorophenols

Abiotic Degradation Mechanisms of this compound

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorophenols, these mechanisms primarily include photolysis and hydrolysis.

Chlorinated phenols can undergo photolysis in aqueous solutions when exposed to ultraviolet radiation, leading to the replacement of chlorine atoms with hydroxyl groups. nih.gov The hydrolysis half-life of 2,4,5-trichlorophenol is estimated to be extremely long, over 8 million years, indicating high persistence in the absence of other degradation pathways. env.go.jp While specific quantitative data for the abiotic degradation of this compound was not found in the search results, the general principles of photolysis and hydrolysis apply to this isomer as well. The degradation of halogenated compounds can also occur through reductive dechlorination, a process significant in anoxic environments. enviro.wiki

Photocatalytic Degradation Studies of this compound

Photocatalysis has emerged as a significant area of research for the breakdown of persistent organic pollutants like this compound (2,3,5-TCP). This process typically involves a semiconductor catalyst that, upon absorbing light, generates highly reactive species capable of degrading complex organic molecules.

Advanced Oxidation Processes (AOPs) Utilizing Titanium Dioxide Photocatalysis

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of powerful chemical oxidants, most notably the hydroxyl radical (•OH). Among various semiconductor materials, titanium dioxide (TiO2) is widely studied for the photocatalytic degradation of chlorophenols due to its high efficiency, stability, and low cost.

Studies have investigated the photocatalytic degradation of several phenolic compounds, including this compound, using different structural forms of titanium oxide, such as anatase and rutile phases. dost.gov.ph The fundamental mechanism involves the excitation of TiO2 by UV radiation, which creates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the 2,3,5-TCP molecule, leading to its degradation. oieau.fr Research has also explored enhancing the efficiency of TiO2 by coupling it with other materials, such as cadmium sulfide (B99878) (CdS) nanoparticles, to improve its photocatalytic activity under visible light. oieau.fr

Influence of Environmental Parameters on Photodegradation Kinetics

The rate of photocatalytic degradation of chlorophenols is sensitive to various environmental and operational parameters. While specific kinetic data for 2,3,5-TCP is not extensively detailed in the provided results, general principles observed for other trichlorophenols can be inferred.

For instance, the pH of the aqueous solution is a critical factor. Studies on other chlorophenols show that degradation rates can vary significantly with pH, often reaching a maximum at a specific pH value before declining. Temperature also plays a role, with higher temperatures generally leading to stronger chemiluminescence intensity during the Fenton reaction, a similar AOP, suggesting an influence on reaction rates. The initial concentration of the pollutant and the catalyst loading are also key parameters that affect the degradation kinetics. Furthermore, the presence of other substances in the water, such as natural organic matter or inorganic ions, can influence the efficiency of the process by competing for reactive species or affecting the catalyst surface.

Identification and Characterization of Photodegradation Byproducts and Pathways

The degradation of this compound proceeds through a series of intermediate byproducts before eventual mineralization to CO2, water, and chloride ions. While the complete pathway for 2,3,5-TCP is complex, studies on similar compounds provide insight into the likely transformation products.

During the photocatalytic degradation of other chlorinated phenols, such as pentachlorophenol (PCP), 2,3,5-TCP has been identified as an intermediate degradation product. This suggests that a primary step in the degradation of more highly chlorinated phenols is reductive dechlorination. The degradation of 2,3,4,5-Tetrachlorophenol has also been shown to produce this compound as a major intermediate. The general pathway involves the initial cleavage of carbon-chlorine (C-Cl) bonds, followed by the hydroxylation of the aromatic ring and its subsequent opening. This can lead to the formation of various less-chlorinated phenols, catechols, and quinones before the ring is broken down into smaller organic acids and eventually mineralized.

The table below summarizes identified byproducts from the degradation of related chlorophenols, where 2,3,5-TCP itself appears as an intermediate.

| Precursor Compound | Identified Intermediate Byproducts Including 2,3,5-TCP |

| Pentachlorophenol (PCP) | 2,3,5,6-Tetrachlorophenol (B165523), 2,3,4,6-Tetrachlorophenol, This compound , 2,4,5-Trichlorophenol, 2,4-Dichlorophenol (B122985) |

| 2,3,4,5-Tetrachlorophenol | This compound , 3,5-Dichlorophenol (B58162), Dichlorodihydroxy-benzene, 3,4,5-Trichlorocatechol |

Research on Minimizing Formation of Highly Toxic Molecules during Photodegradation

A significant advantage of photocatalytic degradation methods is the potential to break down pollutants without forming more toxic byproducts, such as dioxins, which can be a concern with other remediation methods like incineration. Research into the degradation of pentachlorophenol using a novel system indicated that while various lesser-chlorinated phenols were formed, no highly toxic molecules like dioxins were generated. The goal of photocatalysis is complete mineralization, which converts the organic pollutant into harmless inorganic substances (CO2, H2O, HCl). By optimizing reaction conditions such as catalyst type, light intensity, and pH, it is possible to steer the degradation pathway towards complete mineralization and minimize the accumulation of potentially harmful intermediates.

UV Photolysis Research

UV photolysis involves the direct breakdown of chemical compounds by ultraviolet light, without the need for a catalyst. For chlorophenols, this process is a recognized degradation pathway in sunlit natural waters.

The mechanism often involves the cleavage of the C-Cl bond as the initial step, followed by the formation of a C-OH bond. Laboratory studies have demonstrated that UV radiation can effectively break down chlorophenols, sometimes within hours or days. However, the degradation rate is generally slower for more highly chlorinated phenols. Research on the photolysis of other chlorophenols has shown that the process leads to the substitution of chlorine atoms with hydroxyl groups, which can then lead to polymer formation. While specific studies focusing solely on the UV photolysis of 2,3,5-TCP are not detailed in the search results, it is known to be a product of the photolysis of more chlorinated phenols like pentachlorophenol.

Research on Other Abiotic Transformation Processes

Beyond photocatalysis and photolysis, other non-biological processes contribute to the transformation of this compound in the environment. These abiotic processes include reactions with naturally occurring oxidants and minerals.

One significant abiotic process is the reaction with manganese dioxide (MnO2), a common mineral in soils and sediments. However, studies investigating the transformation kinetics of various trichlorophenols and tetrachlorophenols by MnO2 did not specifically report results for the 2,3,5-TCP isomer, focusing instead on others like 2,4,5-TCP and 2,4,6-TCP.

Another relevant abiotic reaction is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This can occur under specific environmental conditions. For instance, this compound has been noted as a dechlorination product of more highly chlorinated phenols. Fenton-based systems, which generate hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide, have also been studied for the degradation of trichlorophenols. In a comparative study of six TCP isomers, 2,3,5-TCP produced the strongest chemiluminescence in a Fenton system, indicating a high reactivity with the generated hydroxyl radicals.

Biotic Degradation and Biotransformation of this compound

The persistence of this compound (2,3,5-TCP) in the environment is significantly influenced by its susceptibility to microbial attack. Biotic degradation involves the transformation and, in some cases, complete mineralization of the compound by microorganisms, offering a crucial route for its removal from contaminated ecosystems.

Microbial Degradation Pathways of this compound

Microorganisms have evolved diverse metabolic strategies to utilize chlorinated phenols as a source of carbon and energy or to detoxify them through co-metabolism. The degradation of 2,3,5-TCP can proceed under both aerobic and anaerobic conditions, following distinct biochemical pathways.

Aerobic degradation of chlorophenols generally involves the enzymatic introduction of hydroxyl groups onto the aromatic ring, followed by ring cleavage. While studies specifically detailing the complete aerobic degradation pathway of 2,3,5-TCP are less common than for other isomers, it has been included in broader studies on chlorophenol biodegradability.

In a laboratory study using a mixed bacterial culture from a municipal wastewater treatment plant, 2,3,5-TCP was among eight chlorophenols tested for aerobic degradation rates. oregonstate.eduoregonstate.edu The general trend observed was that the rate of degradation decreased with an increasing number of chlorine substituents, placing trichlorophenols as generally more recalcitrant than dichlorophenols and monochlorophenol. oregonstate.edu The degradation of these compounds was modeled using Monod kinetics, with the degradation rate being zero-order in relation to the chlorophenol concentration. oregonstate.edu

Adaptation of microbial communities is crucial for the efficient breakdown of recalcitrant compounds like 2,3,5-TCP. Some studies have noted that while certain trichlorophenols are resistant to degradation by some bacterial cultures, they can be broken down through co-metabolism, where the microbes are sustained by a more easily degradable primary substrate. chinayyhg.com

Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated phenols is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This typically results in lesser chlorinated phenols, which are generally less toxic and more amenable to further degradation.

Research has shown that 2,3,5-TCP is a key intermediate in the anaerobic degradation of more highly chlorinated phenols. For instance, a pentachlorophenol-acclimated methanogenic consortium was found to degrade 2,3,5,6-tetrachlorophenol to this compound. nih.gov This consortium then further dechlorinated 2,3,5-TCP to 3,5-dichlorophenol (3,5-DCP). nih.govoregonstate.edu This specific dechlorination step highlights the importance of the microbial community's acclimation to the pollutant.

The bacterium Desulfomonile tiedjei has been reported to carry out the reductive dechlorination of 2,3,6-trichlorophenol (B165527), demonstrating the specialized capabilities of certain anaerobic bacteria. wrc.org.za Similarly, a pure culture of Desulfitobacterium sp. strain PCE1 was found to degrade 2,3,5,6-tetrachloro-4-methoxyphenol, a metabolite from fungi, into 2,3,5,6-tetrachlorophenol and subsequently into this compound. asm.org

The table below summarizes findings from anaerobic degradation studies involving 2,3,5-TCP.

| Initial Compound | Microbial System | Key Intermediate | Final Product Identified | Reference |

| 2,3,5,6-Tetrachlorophenol | Pentachlorophenol-acclimated methanogenic consortium | This compound | 3,5-Dichlorophenol | nih.gov |

| 2,3,5,6-Tetrachlorophenol | Anaerobic sewage sludge | This compound | 3,5-Dichlorophenol | oregonstate.edu |

| 2,3,5,6-Tetrachloro-4-methoxyphenol | Desulfitobacterium sp. strain PCE1 (pure culture) | 2,3,5,6-Tetrachlorophenol, this compound | Accumulation of this compound | asm.org |

The microbial degradation of 2,3,5-TCP is mediated by specific enzymes that catalyze the transformation steps. In anaerobic pathways, the key enzymes are reductive dehalogenases, which replace a chlorine substituent with a hydrogen atom.

The primary degradation product of 2,3,5-TCP under anaerobic conditions via reductive dechlorination is consistently identified as 3,5-dichlorophenol. nih.govoregonstate.edu This indicates a preferential removal of the chlorine atom at the ortho position relative to the hydroxyl group.

In aerobic degradation, the initial attack is typically catalyzed by monooxygenases or dioxygenases. For instance, the degradation of the related compound 2,4,5-TCP by Burkholderia cepacia AC1100 is initiated by a FADH₂-dependent-2,4,5-TCP-4-monooxygenase. nih.govd-nb.info This enzyme converts 2,4,5-TCP into 2,5-dichloro-p-benzoquinone. nih.govd-nb.info While the specific enzymes for 2,3,5-TCP are not as well-characterized, a similar oxidative mechanism is expected. The degradation products from the aerobic pathway would likely be various hydroxylated and dechlorinated intermediates, ultimately leading to ring cleavage and mineralization to CO₂ and water.

The table below lists identified degradation products from 2,3,5-TCP and its immediate precursors.

| Parent Compound | Condition | Degradation Product(s) | Enzyme Type (Inferred/Identified) | Reference |

| This compound | Anaerobic | 3,5-Dichlorophenol | Reductive dehalogenase | nih.govoregonstate.edu |

| 2,3,5,6-Tetrachlorophenol | Anaerobic | This compound | Reductive dehalogenase | nih.gov |

Integrated Bioremediation Strategies

Given the recalcitrant nature of compounds like 2,3,5-TCP, single-process remediation approaches can be slow and inefficient. Integrated strategies that combine different treatment technologies are being explored to enhance degradation.

One promising integrated strategy is the Intimate Coupling of Photocatalysis and Biodegradation (ICPB). researchgate.netmdpi.comresearchgate.net This technology merges the advantages of advanced oxidation processes (AOPs) and biological treatment within a single reactor. sci-hub.ruresearchgate.net The core principle of ICPB is to use a photocatalyst (like TiO₂) to transform recalcitrant, often toxic, organic pollutants into more biodegradable intermediates. researchgate.netresearchgate.net These intermediates are then immediately mineralized by microorganisms housed within a protective porous carrier. researchgate.netresearchgate.net

This approach overcomes a key limitation of sequential AOP-biodegradation systems, where the intermediates produced by oxidation might still be inhibitory or unavailable to the microbes. researchgate.net In an ICPB system, the porous carrier shields the microbial biofilm from damaging elements of photocatalysis, such as UV light and reactive oxygen species (ROS). mdpi.comresearchgate.net

Research has demonstrated the effectiveness of ICPB for other recalcitrant chlorophenols. For example, a photocatalytic circulating-bed biofilm reactor (PCBBR) successfully used TiO₂-coated carriers to remove 2,4,5-trichlorophenol. sci-hub.ruresearchgate.netasu.educloudfront.net The photocatalysis broke down the 2,4,5-TCP into biodegradable products that were simultaneously mineralized by the biofilm. cloudfront.net This synergistic effect leads to higher mineralization efficiency and can lower operational costs compared to standalone processes. sci-hub.ru While direct research on 2,3,5-TCP is not prominent, the success with the structurally similar 2,4,5-TCP suggests that ICPB holds significant potential as a remediation strategy for a range of recalcitrant chlorophenols. mdpi.comsci-hub.ru

Development of Anaerobic-Aerobic Treatment Systems

The remediation of wastewater containing recalcitrant compounds like this compound often necessitates a multi-stage approach to achieve complete mineralization. Sequential anaerobic-aerobic treatment systems have emerged as a highly effective and promising strategy for the degradation of chlorophenols. nih.gov This approach leverages the distinct metabolic capabilities of different microbial communities under varying oxygen conditions. The core principle involves an initial anaerobic stage for reductive dechlorination, followed by an aerobic stage for the cleavage of the aromatic ring. ird.fr

In the initial anaerobic phase, highly chlorinated phenols are converted into less chlorinated, and therefore less toxic, intermediates. ird.fr This reductive dehalogenation is a critical first step because aerobic microorganisms are often incapable of attacking polychlorinated aromatic rings. nih.gov Once the chlorine substituents are removed, the resulting simpler phenolic compounds are channeled into a subsequent aerobic reactor. In this oxygen-rich environment, different microbial consortia efficiently break down the aromatic ring, leading to complete mineralization to carbon dioxide and water. ird.frfrontiersin.org This sequential process is considered superior because the anaerobic step transforms the toxic, recalcitrant compounds into intermediates with enhanced biodegradability for the aerobic stage. frontiersin.org

Various reactor configurations have been successfully employed to implement this sequential treatment. These include combinations of Upflow Anaerobic Sludge Blanket (UASB) reactors with aerobic Rotating Biological Contactors (RBC) or Sequencing Batch Reactors (SBR). frontiersin.orgnih.gov For instance, a Sequencing Batch Reactor equipped with a Rotating Biological Bed (SBR-RBB) operated with a sequential anaerobic-aerobic process demonstrated nearly 100% removal of 2,4,6-trichlorophenol (B30397) (TCP) at concentrations up to 430 mg/L with a hydraulic retention time (HRT) of just 6 hours. frontiersin.orgfrontiersin.org The efficiency of these systems is dependent on optimizing operational parameters such as HRT, the ratio of substrate to co-substrate, and the acclimation period for the microbial biomass. nih.gov Studies have shown that long acclimation periods, sometimes lasting several months, are necessary for the microbial communities to adapt to the toxicity of chlorophenols. nih.govcapes.gov.br

Research has confirmed that the anaerobic-aerobic sequence is significantly more effective than the reverse. When an aerobic step precedes the anaerobic one, removal efficiency for compounds like TCP drops dramatically, as the aerobic process is less efficient at initial dechlorination. frontiersin.org The development of integrated systems, such as combining anaerobic and aerobic catabolism within a single reactor containing specialized microbial granules, also shows potential for large-scale application. ird.fr

Table 1: Performance of Selected Anaerobic-Aerobic Treatment Systems for Chlorophenol Degradation

| Reactor System | Target Compound(s) | Initial Concentration | Key Operating Conditions | Removal Efficiency | Source(s) |

| UASB-RBC | 2-Chlorophenol (2-CP) | 30 mg/L | HRT: 12h (UASB), 23h (RBC) | Below Detectable Limit | nih.gov |

| UASB-RBC | 2,4-Dichlorophenol (2,4-DCP) | 30 mg/L | HRT: 12h (UASB), 28.8h (RBC) | >99% (effluent at 0.1 mg/L) | nih.gov |

| SBR-RBB | 2,4,6-Trichlorophenol (TCP) | 430 mg/L | HRT: 6h; 8 cycles/day | ~100% | frontiersin.orgfrontiersin.org |

| GAC Fluidized Bed | Pentachlorophenol (PCP) | Not specified | Optimal EBCT: 2.3h (Anaerobic) | >99% conversion to CPs | epa.gov |

Research on Microbial Community Dynamics in Chlorophenol Degradation

The successful biodegradation of this compound and other related compounds in both natural environments and engineered systems is entirely dependent on the metabolic activities of specific microbial communities. Research into the dynamics of these communities reveals a complex interplay between different species, whose populations shift in response to the presence of chlorophenols and the prevailing environmental conditions (aerobic vs. anaerobic).

Under anaerobic conditions, the key microbial players are those capable of reductive dechlorination. Bacteria from the genus Desulfitobacterium have been identified as significant in this process. nih.gov For example, Desulfitobacterium sp. strain PCE1 was found to transform a metabolite of basidiomycete fungi, 2,3,5,6-tetrachloro-4-methoxyphenol, into 2,3,5,6-tetrachlorophenol and subsequently into This compound . nih.govgrafiati.com This finding is notable as it suggests a potential natural, biogenic pathway for the formation of certain chlorophenols in the environment. nih.gov

In aerobic environments, a different set of bacteria is responsible for the degradation of less-chlorinated phenols. These microorganisms typically cleave the aromatic ring using mono- or dioxygenase enzymes. frontiersin.org A wide variety of genera have been isolated and identified for their ability to degrade phenolic compounds, including Pseudomonas, Achromobacter, Rhodococcus, Arthrobacter, and Novosphingobium. grafiati.comresearchgate.netdcu.iejmb.or.krfrontiersin.orgmdpi.com For instance, a mixed culture of Pseudomonas aeruginosa and Achromobacter sp. was capable of degrading a mixture of pentachlorophenol, 2,3,5,6-tetrachlorophenol, and 2,4,6-trichlorophenol. scielo.org.za Similarly, Novosphingobium sp. strain MT1 was identified as the dominant polychlorophenol-degrading strain in a groundwater bioremediation system, capable of degrading 2,4,6-trichlorophenol and pentachlorophenol. grafiati.com

Table 2: Key Microbial Genera/Species in Chlorophenol Degradation

| Microorganism | Process | Degraded Compound(s) | Key Findings | Source(s) |

| Desulfitobacterium sp. strain PCE1 | Anaerobic Dechlorination | 2,3,5,6-tetrachloro-4-methoxyphenol | Can produce this compound as an intermediate. | nih.govgrafiati.com |

| Pseudomonas aeruginosa | Aerobic Degradation | PCP, 2,3,5,6-TeCP, 2,4,6-TCP | Degraded a mixture of highly-substituted chlorophenols in a co-culture with Achromobacter sp. | scielo.org.za |

| Achromobacter sp. | Aerobic Degradation | PCP, 2,3,5,6-TeCP, 2,4,6-TCP | Effective in a mixed culture for degrading multiple chlorophenols. | scielo.org.za |

| Novosphingobium sp. strain MT1 | Aerobic Degradation | 2,4,6-TCP, 2,3,4,6-TeCP, PCP | Dominant strain in a groundwater bioremediation system; degradation linked to a pcpB gene homolog. | grafiati.com |

| Rhodococcus opacus | Aerobic Degradation | 2-Chlorophenol | A soil mesophile capable of 2-CP degradation, with activity dependent on water availability. | frontiersin.org |

| Arthrobacter ureafaciens | Aerobic Degradation | 4-Chlorophenol | Isolated from contaminated soil; showed strong substrate specificity. | jmb.or.kr |

Ecotoxicological Impact and Environmental Risk Assessment of 2,3,5 Trichlorophenol

Aquatic Ecotoxicity Research

The presence of 2,3,5-Trichlorophenol in aquatic environments necessitates a thorough understanding of its toxic effects on resident organisms. Research has spanned freshwater and marine species, including microorganisms, to determine acute and chronic toxicity levels.

Acute and Chronic Toxicity to Freshwater Organisms

Studies have established the toxicity of this compound to a range of freshwater organisms. Acute toxicity, measured by the concentration that is lethal to 50% of a test population (LC50) or causes a specific effect in 50% of the population (EC50) over a short period, has been documented for fish and crustaceans. Chronic toxicity, which assesses the effects of longer-term exposure through metrics like the No-Observed-Effect Concentration (NOEC), has also been investigated.

For freshwater fish, acute LC50 values have been reported at 1.4 mg/L. rivm.nl A specific study on the guppy (Poecilia reticulata) found mortality was influenced by water pH, with an LC50 of 0.88 mg/L recorded at a pH of 6.1. rivm.nl Chronic toxicity data for fish indicates a NOEC of 0.62 mg/L. rivm.nl For freshwater crustaceans, an acute L(E)C50 value of 2.3 mg/L has been determined. rivm.nl

Table 1: Acute and Chronic Toxicity of this compound to Freshwater Organisms

| Taxonomic Group | Test Type | Endpoint | Value (mg/L) | Notes | Reference |

|---|---|---|---|---|---|

| Pisces (Fish) | Acute | L(E)C50 | 1.4 | rivm.nl | |

| Pisces (Fish) | Acute | L(E)C50 | 0.88 | Species: Poecilia reticulata, pH 6.1 | rivm.nl |

| Pisces (Fish) | Chronic | NOEC/EC10 | 0.62 | rivm.nl | |

| Crustacea | Acute | L(E)C50 | 2.3 | rivm.nl |

Acute and Chronic Toxicity to Marine Organisms

Data on the ecotoxicity of this compound in marine environments is less extensive compared to freshwater systems. rivm.nl Research has primarily focused on acute effects on microorganisms, with a notable lack of chronic toxicity data for marine fish or invertebrates in readily available literature. For marine bacteria, an acute L(E)C50 has been established, which is detailed in the following section. rivm.nl

Effects on Aquatic Microorganisms

Aquatic microorganisms, including bacteria and protozoa, form the base of many aquatic food webs, and their health is critical to ecosystem stability. The toxicity of 2,3,5-TCP to these organisms has been evaluated in both freshwater and marine contexts.

In freshwater ecosystems, acute toxicity (L(E)C50) for bacteria has been measured at 4.9 mg/L, with chronic effects (NOEC) observed at 1.3 mg/L. rivm.nl Freshwater protozoa appear to be more sensitive, with a chronic NOEC value of 0.84 mg/L. rivm.nl In the marine environment, the bioluminescent bacterium Vibrio fischeri is a common test species. Studies show an acute L(E)C50 for this bacterium at 0.86 mg/L, based on the geometric mean of two separate tests. rivm.nl Furthermore, research on the aerobic degradation of chlorophenols demonstrated that mixed bacterial cultures seeded from municipal wastewater can degrade 2,3,5-TCP. oregonstate.edu

Table 2: Ecotoxicity of this compound to Aquatic Microorganisms

| Environment | Taxonomic Group | Test Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Freshwater | Bacteria | Chronic | NOEC/EC10 | 1.3 | rivm.nl |

| Freshwater | Bacteria | Acute | L(E)C50 | 4.9 | rivm.nl |

| Freshwater | Protozoa | Chronic | NOEC/EC10 | 0.84 | rivm.nl |

| Marine | Bacteria (Vibrio fischeri) | Acute | L(E)C50 | 0.86 | rivm.nl |

Influence of Environmental Factors on Ecotoxicity

The toxicity of chlorophenols in aquatic systems is not static and can be significantly modified by various environmental factors, most notably pH. waterquality.gov.auunl.pt As weak acids, the state of chlorophenols—whether in their ionized (phenate) or non-ionized (phenolic) form—is dependent on the pH of the surrounding water. unl.ptnih.gov The non-ionized form is generally more lipid-soluble and thus more readily taken up by organisms, leading to greater toxicity. nih.gov

This principle is demonstrated in the toxicity of 2,3,5-TCP to the guppy (Poecilia reticulata), where the acute LC50 was lowest (indicating highest toxicity) at a more acidic pH of 6.1. rivm.nl For chlorophenols in general, toxicity to fish, invertebrates, and algae tends to be higher at lower pH values. waterquality.gov.au For example, studies on other trichlorophenol isomers and pentachlorophenol (B1679276) have consistently shown increased toxicity with decreasing pH. waterquality.gov.auosti.gov Other factors such as temperature and water hardness can also influence toxicity, though data specific to 2,3,5-TCP is limited. waterquality.gov.aunih.gov

Bioaccumulation and Bioconcentration Studies

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. Bioconcentration is a specific component of this, referring to uptake from water alone. These processes are critical for assessing the long-term risk of a substance, as chemicals that accumulate in organisms can be transferred up the food chain.

Assessment of Bioaccumulation Potential in Aquatic Organisms

The potential for this compound to bioaccumulate is primarily estimated through its octanol-water partition coefficient (log Kₒw), which measures its lipid solubility. A log Kₒw value of 3 or greater often triggers an assessment of bioaccumulation potential. rivm.nl

For this compound, no experimental bioaccumulation data are currently available. rivm.nl However, based on its log Kₒw of 3.69, a calculated Bioconcentration Factor (BCF) for fish has been estimated at 273 L/kg. rivm.nl This value suggests a moderate potential for bioconcentration in fish from the water column.

It is important to consider that the bioaccumulation of ionizable compounds like 2,3,5-TCP is complex. Factors such as water pH can affect the chemical's form and, consequently, its uptake and elimination rates at the gill surface. nih.gov Furthermore, organisms can metabolize and eliminate xenobiotics, which affects the net bioaccumulation. Studies on the closely related isomer 2,4,5-Trichlorophenol (B144370) in the amphipod Gammarus pulex have identified biotransformation via sulfate (B86663) conjugation as a key metabolic pathway. acs.orgnih.gov It is plausible that similar metabolic processes occur for 2,3,5-TCP, which would influence its persistence and accumulation in aquatic organisms.

Table 3: Bioaccumulation Properties of this compound

| Parameter | Value | Organism | Remark | Reference |

|---|---|---|---|---|

| Log Kₒw | 3.69 | N/A | Physicochemical property | rivm.nl |

| Bioconcentration Factor (BCF) | 273 L/kg | Fish | Calculated value; no experimental data available. | rivm.nl |

Table of Mentioned Compounds

Influence of Biotransformation on Bioaccumulation Kinetics

The process of biotransformation significantly impacts the bioaccumulation kinetics of chlorophenols, including this compound, in aquatic organisms. Biotransformation, the metabolic conversion of foreign chemicals (xenobiotics) in an organism, can alter a compound's structure, solubility, and toxicity, thereby affecting its uptake, distribution, and elimination. For chlorophenols, biotransformation reactions can lead to the formation of metabolites that may be more or less toxic and have different bioaccumulation potentials than the parent compound.

A study investigating the bioaccumulation kinetics of various organic xenobiotics in the aquatic invertebrate Gammarus pulex revealed that biotransformation is a dominant factor in the toxicokinetics of these chemicals. nih.govacs.orgnih.govresearchgate.net For the chlorophenols tested, including 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenol, biotransformation primarily involved phase II reactions, specifically the formation of sulfate conjugates. acs.org This process directly conjugates the parent chlorophenol molecule, altering its properties and facilitating its elimination.

The research demonstrated that differentiating between the parent compound and its metabolites is crucial for accurately determining bioaccumulation parameters. nih.govacs.orgnih.gov Models that account for the kinetics of uptake, biotransformation, and elimination of both parent compounds and their metabolites provide a more precise understanding of bioaccumulation. nih.govnih.gov In many cases, the internal concentrations of metabolites were found to be higher than those of the parent compounds, as indicated by large metabolite enrichment factors. nih.govacs.orgnih.gov This highlights that focusing solely on the parent compound can lead to an underestimation of the total internal concentration of xenobiotic-derived substances.

The study on Gammarus pulex also noted that for some compounds like 2,4-dichlorophenol and 2,4,5-trichlorophenol, the rapid uptake led to quickly reaching steady-state concentrations, which in turn resulted in large confidence intervals for their uptake and elimination rate constants in the kinetic models. nih.gov This suggests that for certain chlorophenols, the initial uptake is very fast, emphasizing the importance of considering the entire toxicokinetic profile, including rapid biotransformation, when assessing bioaccumulation.

Research on Trophic Magnification Factors (TMF) and Bioaccumulation Factors (BAF) for Chlorophenols

Trophic Magnification Factors (TMFs) and Bioaccumulation Factors (BAF) are key metrics used to assess the potential of chemicals to accumulate in organisms and magnify through food webs. nih.govnih.govitrcweb.orgoup.com TMFs provide a measure of the average biomagnification of a chemical across a food web, with a TMF greater than 1 indicating that the chemical is biomagnifying. nih.govnih.gov BAFs, on the other hand, describe the accumulation of a chemical in an organism from the surrounding water. nih.gov

Research on the earthworm species Eisenia fetida, Aporrectodea caliginosa, and Lumbricus terrestris demonstrated that bioconcentration of pesticides, a process related to bioaccumulation, increased with the hydrophobicity of the compound and was influenced by the lipid content and specific surface area of the earthworm species. ecotoxmodels.org Although not specific to this compound, this highlights the importance of species-specific characteristics and the chemical's properties in determining bioaccumulation.

For regulatory purposes, TMFs are considered a more holistic and reliable measure of biomagnification in real-world ecosystems compared to laboratory-derived BCFs or BAFs for single species. nih.govoup.comwayne.edu The use of stable nitrogen isotope ratios (δ15N) is a common method to determine the trophic level of organisms within a food web for TMF calculations. nih.gov

| Metric | Description | Significance |

|---|---|---|

| Trophic Magnification Factor (TMF) | Measures the average increase in the concentration of a chemical with each increase in trophic level in a food web. nih.gov | A TMF > 1 indicates biomagnification. nih.govnih.gov Considered a holistic measure of bioaccumulation potential in an ecosystem. nih.gov |

| Bioaccumulation Factor (BAF) | Ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, considering all routes of exposure (water, diet, etc.). nih.govitrcweb.org | Indicates the overall potential of a chemical to be taken up by an organism from its environment. |

| Bioconcentration Factor (BCF) | Ratio of the concentration of a chemical in an organism to its concentration in the water, when exposure is only through the water. nih.gov | Useful for assessing chemical uptake from water but may not fully represent bioaccumulation in a food web. oup.com |

Structure-Activity Relationship (SAR) Studies in Ecotoxicology

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial tools in ecotoxicology for predicting the toxicity of chemicals based on their molecular structure. mst.dk For chlorophenols, these studies have established clear correlations between their structural properties, such as the degree and position of chlorine substitution, and their toxic effects on various organisms. sekj.org

Correlation Between Chlorination Degree and Toxicity in Aquatic Species

A general trend observed for chlorophenols is that their toxicity to aquatic organisms increases with the degree of chlorination. inchem.orgepa.govnih.gov This means that as more chlorine atoms are added to the phenol (B47542) ring, the compound generally becomes more toxic. epa.gov For example, pentachlorophenol is the most toxic of the chlorophenols to aquatic life. sekj.org This increased toxicity is linked to the higher lipophilicity (fat-solubility) of more chlorinated phenols, which enhances their ability to bioaccumulate in organisms. inchem.org

However, the relationship is not strictly linear, and the position of the chlorine atoms on the benzene (B151609) ring also plays a significant role. sekj.orgunl.pt Chlorophenols with chlorine atoms in the ortho positions (positions 2 and 6 relative to the hydroxyl group) are often found to be less toxic than would be predicted based solely on the number of chlorine atoms. inchem.orgsekj.org Conversely, chlorophenols with chlorine atoms at the meta positions (3- or 3,5-) have shown higher resistance to microbial degradation compared to isomers with substitutions at the ortho or para positions. unl.pt

Studies using lux-marked terrestrial bacteria, Burkholderia species Rasc c2 and Pseudomonas fluorescens, confirmed that increasing the degree of chlorination generally leads to increased toxicity. nih.gov Furthermore, QSAR models have been developed that correlate the toxicity of chlorophenols with various molecular descriptors, including the n-octanol/water partition coefficient (log Kow), the acid dissociation constant (pKa), and electronic and steric parameters. researchgate.net These models help in predicting the toxicity of different chlorophenol isomers. nih.gov

| Degree of Chlorination | General Toxicity Trend | Influencing Factors |

|---|---|---|

| Monochlorophenols | Least toxic | Position of chlorine atoms (ortho, meta, para) significantly affects toxicity. sekj.orgunl.pt Lipophilicity (log Kow) increases with chlorination, leading to higher bioaccumulation potential. inchem.org |

| Di-, Tri-, and Tetrachlorophenols | Intermediate and increasing toxicity | |

| Pentachlorophenol | Most toxic sekj.org |

Mechanistic Insights into Interaction with Biological Membranes and Sites of Action

The toxic action of chlorophenols is largely attributed to their interaction with biological membranes and their ability to disrupt key cellular processes. One of the primary mechanisms of toxicity for chlorophenols with two or more chlorine substituents is the uncoupling of oxidative phosphorylation. sekj.org This process disrupts the production of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. Pentachlorophenol is a particularly potent uncoupler of oxidative phosphorylation. inchem.org

For less chlorinated phenols, such as monochlorophenols, the proposed mechanism of toxicity is often non-specific polar narcosis. sekj.org Polar narcosis is a mode of toxic action where the chemical accumulates in biological membranes, causing disruption of membrane function without interacting with a specific receptor. However, some in vitro studies have shown that even mono- and dichlorophenols can have uncoupling properties, although to a much lesser extent than pentachlorophenol. sekj.org

The interaction of chlorophenols with membranes is influenced by their physicochemical properties. The undissociated (phenolic) form of the compound is generally more toxic and more readily crosses biological membranes than the ionized (phenate) form. inchem.org The acidity (pKa) of the chlorophenol, which determines the proportion of dissociated and undissociated forms at a given pH, is therefore a critical factor in its toxicity.

Computational studies, such as those using density functional theory (DFT) and molecular dynamics (MD) simulations, have provided deeper insights into the adsorption mechanisms of chlorophenols onto surfaces like sepiolite (B1149698) clay. mdpi.com These studies highlight the importance of the hydroxyl group in forming hydrogen bonds and the role of the aromatic ring in π-π interactions. mdpi.com For chlorinated phenols, the presence of chlorine atoms can introduce steric hindrance and alter the electronic properties of the molecule, affecting its interaction with surfaces and potentially with biological targets. mdpi.com For instance, heme has been shown to have an activation effect on chlorophenols like 2,4-dichlorophenol and 2,4,6-trichlorophenol (B30397), suggesting it could act as a catalyst in their degradation. d-nb.info

Endocrine Disrupting Potential Research for Chlorophenols

Chlorophenols are recognized as potential endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine (hormone) system. nih.govscite.aimdpi.com This interference can occur through various mechanisms, including mimicking or blocking the action of natural hormones, or altering the production and metabolism of hormones.

Research has shown that the endocrine-disrupting effects of chlorophenols can be dependent on the number of chlorine atoms on the phenol ring, with a higher degree of chlorination often correlating with a greater effect. nih.govscite.ai In vitro studies using reporter gene assays and the H295R cell line have investigated the effects of several chlorophenols, including 2,4,6-trichlorophenol (2,4,6-TCP) and pentachlorophenol (PCP), on estrogen and thyroid hormone receptors. nih.gov

These studies revealed that PCP exhibited estrogen receptor alpha (ERα) agonistic activity (mimicking estrogen) at certain concentrations. nih.gov Both PCP and 2,4,6-TCP showed anti-estrogenic activities. nih.gov Furthermore, PCP was found to have antagonistic activity on the thyroid hormone receptor beta (TRβ). nih.gov In the H295R steroidogenesis assay, PCP was observed to upregulate the StAR gene and, along with 2,4,6-TCP, downregulate the CYP17 gene in a concentration-dependent manner, indicating an impact on steroid hormone production. nih.gov

Another study investigating the effects of 2,4-dichlorophenol (2,4-DCP) on male rats found that it altered sexual behavior, suggesting estrogenic endocrine disruptor activity. mdpi.com While direct studies on the endocrine-disrupting potential of this compound were not prominent in the search results, the findings for other trichlorophenol isomers and other chlorophenols suggest that it is plausible that this compound also possesses endocrine-disrupting properties. The structure-dependent nature of these effects underscores the need for specific testing of individual isomers. scite.ai

| Compound | Observed Effect | Assay/Model | Reference |

|---|---|---|---|

| Pentachlorophenol (PCP) | ERα agonistic activity | Reporter gene assay | nih.gov |

| Pentachlorophenol (PCP) | Anti-estrogenic activity | Reporter gene assay | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Anti-estrogenic activity | Reporter gene assay | nih.gov |

| Pentachlorophenol (PCP) | TRβ antagonistic activity | Reporter gene assay | nih.gov |

| Pentachlorophenol (PCP) | Upregulation of StAR, downregulation of CYP17 | H295R cell line | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Downregulation of CYP17 | H295R cell line | nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Altered male sexual behavior (estrogenic effect) | In vivo (rat model) | mdpi.com |

Toxicological Assessment of 2,3,5 Trichlorophenol in Mammalian Systems

Mechanistic Studies of Cellular and Subcellular Toxicity

The investigation into how 2,3,5-Trichlorophenol exerts toxicity at the cellular level is informed by studies on the broader class of chlorophenols, as specific data on the 2,3,5-isomer is limited.

Research on Molecular Pathways of Toxicity

Specific research delineating the molecular toxicity pathways for this compound is not extensively available in published literature. However, studies on closely related trichlorophenol isomers and other chlorophenols provide insight into likely mechanisms. A primary mechanism of toxicity for phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.

The metabolism of chlorophenols is a key factor in their toxicity. In vivo, chlorophenols are typically metabolized through conjugation with glucuronic acid or sulfate (B86663), which facilitates their excretion. cdc.gov For instance, research on the metabolism of 2,4,5-Trichlorophenol (B144370) in monkeys identified glucuronides of both 2,4,5-Trichlorophenol and this compound as urinary metabolites, indicating that metabolic pathways can involve dechlorination and isomerization. nih.gov Metabolism via cytochrome P-450 can also generate reactive quinone and semiquinone intermediates, which may contribute to cellular damage. cdc.gov

Investigations into Oxidative Stress Induction by Chlorophenols

There is a lack of studies specifically investigating oxidative stress induction by this compound. However, the induction of oxidative stress is a recognized mechanism of toxicity for the chlorophenol class of compounds. nih.goviarc.fr Studies on other trichlorophenol isomers, such as 2,4,5-TCP and 2,4,6-TCP, have demonstrated their capacity to induce oxidative stress in various cell types, including human erythrocytes and mouse embryonic fibroblasts. nih.goviarc.fr This process typically involves the generation of reactive oxygen species (ROS), which can lead to cellular damage, including lipid peroxidation and DNA damage, and may trigger apoptosis. taylorandfrancis.com The formation of reactive intermediates during metabolism is believed to be a contributing factor to this oxidative stress. nih.gov

Effects on Organ Systems: Hepatic and Renal Pathologies

The liver and kidneys are consistently identified as primary target organs for chlorophenol toxicity in animal studies. nih.govcdc.gov While specific histopathological studies on this compound are not readily found, reports on other isomers provide relevant data. For example, chronic exposure to 2,4,5-Trichlorophenol in rats resulted in slight degenerative changes in the liver and kidneys, including cloudy swelling, focal necrosis, and degeneration of tubule epithelium. nih.govornl.gov

General effects observed across the chlorophenol class include increased liver weight, hepatocellular hypertrophy, and necrosis. nih.govcdc.gov These compounds are readily absorbed and tend to accumulate in the liver and kidney, where they are metabolized. canada.ca The toxic effects are generally proportional to the degree of chlorination. canada.ca The Agency for Toxic Substances and Disease Registry (ATSDR) notes that for many chlorophenols, including by extension the 2,3,5-isomer, health effects data beyond acute lethality are insufficient. cdc.gov

Genotoxicity and Mutagenicity Research

Genotoxicity studies assess the ability of a chemical to damage genetic material (DNA and chromosomes), which can potentially lead to mutations and cancer.

Studies on Chromosome Aberrations and Sister Chromatid Exchange

Comprehensive studies evaluating the potential of this compound to induce chromosome aberrations or sister chromatid exchanges (SCE) in mammalian cells are not available in the public literature.

Research on related isomers has yielded mixed results. For example, 2,4,5-Trichlorophenol did not produce chromosomal aberrations or sister chromatid exchanges in cultured human peripheral lymphocytes. epa.gov Similarly, a study of workers exposed to crude 2,4,5-trichlorophenol a decade prior found no significant increase in chromosome aberrations or SCE rates. doi.orgiarc.fr In contrast, some in vitro studies on Chinese hamster ovary (CHO) cells reported that 2,4,5-TCP and 2,4,6-TCP could induce chromosome aberrations, though sometimes only at cytotoxic concentrations or with specific experimental protocols. epa.govcdc.gov The National Toxicology Program (NTP) has conducted cytogenetic studies on the 2,3,6-TCP isomer, but not on 2,3,5-TCP. nih.gov

Bacterial Mutagenicity Assays (e.g., Ames Test)

The most definitive data regarding the mutagenicity of this compound comes from bacterial reverse mutation assays, commonly known as the Ames test. This test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. libretexts.org

According to data from the National Toxicology Program (NTP), this compound was found to be negative for mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, both with and without metabolic activation (S9). nih.gov This indicates that under the conditions of this standard assay, the compound does not cause gene mutations.

| Test System | Strains | Metabolic Activation | Result | Source |

|---|---|---|---|---|

| Salmonella/E.coli Mutagenicity Test (Ames Test) | S. typhimurium TA97, TA98, TA100, TA1535 | With and Without S9 | Negative | NTP nih.gov |

For context, other trichlorophenol isomers have shown mixed results in mutagenicity testing. For example, 2,4,5-TCP and 2,4,6-TCP have produced both positive and negative results depending on the specific bacterial strain and testing conditions. epa.goviarc.fr

Evaluation of DNA Damage Mechanisms

The genotoxicity of this compound has been evaluated in bacterial mutagenicity assays. In a Salmonella/E.coli Mutagenicity Test (Ames Test), this compound was concluded to be negative for mutagenic activity. nih.gov

While data specifically detailing the DNA damage mechanisms of this compound are limited, studies on other trichlorophenol isomers provide insight into potential pathways. For instance, research on 2,4,5-Trichlorophenol (2,4,5-TCP) has shown that its metabolites can induce single-strand breaks in DNA. researchgate.net The metabolism of 2,4,5-TCP can produce reactive intermediates such as 3,4,6-trichlorocatechol (B154911) (TCC) and 2,5-dichlorohydroquinone (B146588) (DCH). researchgate.net These metabolites can autoxidize to form semiquinone radicals, a process that generates reactive oxygen species (ROS). researchgate.net It is the production of these ROS that is believed to be primarily responsible for the observed DNA damage. researchgate.net Similarly, studies on 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) have also pointed towards the formation of DNA strand breaks. iarc.fr The exposure of cells to chlorinated compounds like chlorophenols can lead to enhanced DNA damage, including strand breaks and DNA base oxidation. nih.gov

Developmental Toxicology Research

Quantitative structure-activity relationship (QSAR) studies are used to correlate the physicochemical and structural properties of chemicals with their biological effects. For chlorophenols, QSAR models have been developed to understand their toxicity, including developmental toxicity. nih.govcapes.gov.br Key molecular descriptors used in these models include:

Lipophilicity (log P or log Kow): The n-octanol/water partition coefficient, which indicates a chemical's ability to pass through biological membranes. nih.govoup.com

Electronic Effects (pKa or Hammett σ): The acid dissociation constant and the Hammett constant describe the electronic properties of the molecule, influencing its interaction with biological targets. nih.govcapes.gov.br

Steric/Bulk Parameters (Molar Refractivity, MR): These describe the size and shape of the molecule. capes.gov.br